molecular formula C19H17NO5 B6231872 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate CAS No. 900634-67-5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate

Cat. No. B6231872
CAS RN: 900634-67-5
M. Wt: 339.3
InChI Key:
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate is an organic compound that has recently been gaining attention due to its potential applications in scientific research. This compound is derived from the reaction of isoindole and 2-propanol, and it has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate has been found to have a wide range of applications in scientific research. This compound has been found to be a useful tool for studying enzyme inhibition, as it can be used to inhibit certain enzymes that are involved in the metabolism of drugs. Additionally, it has been used in the study of protein-protein interactions, as it can be used to bind to certain proteins and alter their activity. It has also been used to study the effects of oxidative stress, as it has been found to have antioxidant properties.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body in order to exert its effects. It has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity. Additionally, it has been found to bind to certain proteins, such as the epidermal growth factor receptor, and alter their activity.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, it has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate has several advantages and limitations when it comes to laboratory experiments. One of the main advantages of this compound is its stability, as it is relatively stable in aqueous solutions and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be prepared in a relatively short amount of time. However, one of the main limitations of this compound is its solubility, as it is not very soluble in water and can be difficult to dissolve in certain solvents.

Future Directions

There are many potential future directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate. One potential direction is to further study the biochemical and physiological effects of this compound, as there is still much to be learned about its effects on the body. Additionally, further research could be done to explore the potential applications of this compound in drug development, as it has already been found to have anti-cancer and anti-inflammatory properties. Finally, further research could be done to explore the potential applications of this compound in the fields of biotechnology and nanotechnology, as it has already been found to have potential applications in these areas.

Synthesis Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate involves the reaction of isoindole and 2-propanol in the presence of a strong base such as sodium hydroxide. This reaction is carried out at room temperature and requires the use of a solvent such as acetonitrile or dichloromethane. The reaction is typically complete within a few hours, and the product can be isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate' involves the reaction of 2-[4-(propan-2-yl)phenoxy]acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate compound 2-[4-(propan-2-yl)phenoxy]phenyl 2,3-dioxo-1,3-dihydro-1H-isoindole-1-carboxylate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to form the final product.", "Starting Materials": [ "2-[4-(propan-2-yl)phenoxy]acetic acid", "Phthalic anhydride", "Acetic anhydride" ], "Reaction": [ "Step 1: React 2-[4-(propan-2-yl)phenoxy]acetic acid with phthalic anhydride in the presence of a catalyst (such as sulfuric acid or phosphoric acid) at a temperature of 150-200°C to form the intermediate compound 2-[4-(propan-2-yl)phenoxy]phenyl 2,3-dioxo-1,3-dihydro-1H-isoindole-1-carboxylate.", "Step 2: Cool the reaction mixture and add acetic anhydride in the presence of a catalyst (such as pyridine or triethylamine) at room temperature to form the final product 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

900634-67-5

Product Name

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(propan-2-yl)phenoxy]acetate

Molecular Formula

C19H17NO5

Molecular Weight

339.3

Purity

95

Origin of Product

United States

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